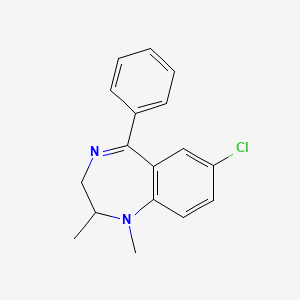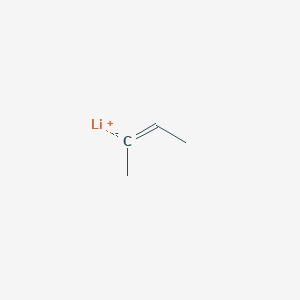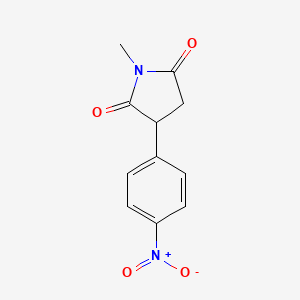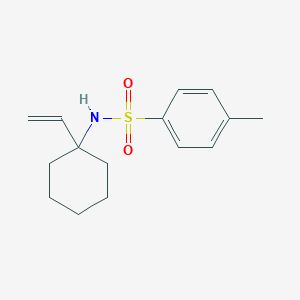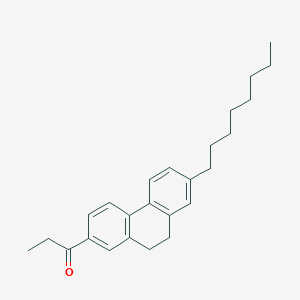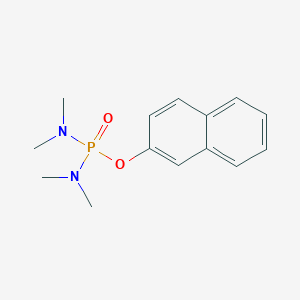![molecular formula C8H9ClN2O4S B14622728 Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester CAS No. 58358-85-3](/img/structure/B14622728.png)
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a hydrazinecarboxylic acid moiety and a 4-chlorophenylsulfonyl group, making it a valuable reagent in organic synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: This compound is utilized in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. The hydrazinecarboxylic acid moiety can participate in nucleophilic attacks, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarboxylic acid, methyl ester
- Hydrazinecarboxylic acid, ethyl ester
Uniqueness
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other hydrazinecarboxylic acid esters. This makes it particularly valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
58358-85-3 |
|---|---|
Formule moléculaire |
C8H9ClN2O4S |
Poids moléculaire |
264.69 g/mol |
Nom IUPAC |
methyl N-[(4-chlorophenyl)sulfonylamino]carbamate |
InChI |
InChI=1S/C8H9ClN2O4S/c1-15-8(12)10-11-16(13,14)7-4-2-6(9)3-5-7/h2-5,11H,1H3,(H,10,12) |
Clé InChI |
WNWMHGOEZFVUPN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


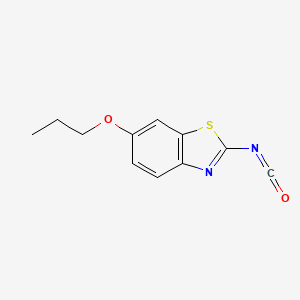
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
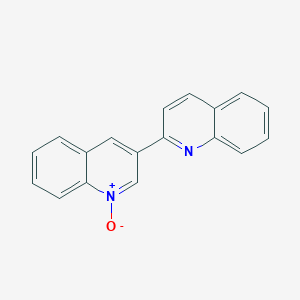
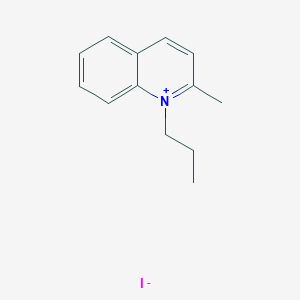
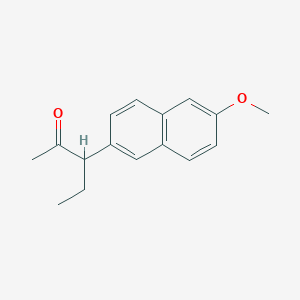
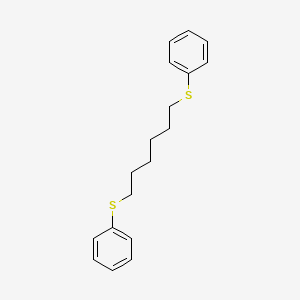

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
